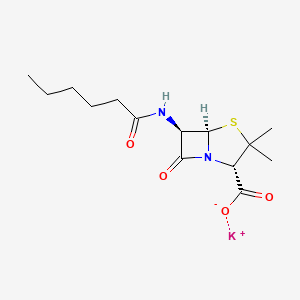

Penicillin DF Potassium Salt

Description

Historical Context and Foundational Discoveries in Beta-Lactam Antibiotics

The story of Penicillin V is rooted in the broader history of beta-lactam antibiotics, which began with a chance observation that revolutionized the treatment of bacterial infections. firsthope.co.innhsjs.com

The era of antibiotics began in 1928 with Alexander Fleming, a Scottish bacteriologist. nih.govsciencemuseum.org.uk At his laboratory in St. Mary's Hospital, London, Fleming observed that a petri dish containing Staphylococcus bacteria was contaminated with a mold, later identified as a rare strain of Penicillium notatum (now known as Penicillium rubens). wikipedia.orgebsco.comacs.org He noted a clear zone around the mold where the bacteria failed to grow, suggesting that the fungus was producing a substance that inhibited bacterial growth. sciencemuseum.org.ukebsco.comfrontiersin.org Fleming named this active agent "penicillin." nih.govacs.org He published his findings in 1929, but the scientific community showed little interest at the time, and the immense challenge of isolating the unstable compound prevented its immediate clinical application. nih.govsciencemuseum.org.ukacs.org

For over a decade, Fleming's discovery remained a "laboratory curiosity." sciencemuseum.org.uk The turning point came in 1939 when a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, began a systematic investigation into antibacterial substances and revisited Fleming's work. wikipedia.orgwikipedia.orgox.ac.uk With their biochemist colleague Norman Heatley, they developed methods for cultivating the mold and purifying penicillin. acs.orgmjpms.in Their efforts transformed the crude "mould juice" into a stable, purified compound suitable for clinical use. acs.orgwikipedia.org

The first penicillin to be used clinically was Penicillin G (benzylpenicillin). britannica.com However, its major limitation was its instability in stomach acid, requiring it to be administered by injection. britannica.comnih.gov This spurred the search for an acid-stable, orally active form. This research led to the development of Penicillin V (phenoxymethylpenicillin) in 1948, a significant advancement that allowed for oral administration. ucl.ac.ukacs.org The potassium salt of Penicillin V was found to be particularly advantageous due to its resistance to inactivation by gastric acid. nih.govjanusinfo.sejanusinfo.se

Table 1: Timeline of Key Developments in Penicillin Research

| Year | Event | Significance |

|---|---|---|

| 1928 | Alexander Fleming discovers the antibacterial properties of Penicillium mold. wikipedia.org | Marks the beginning of the antibiotic era. |

| 1929 | Fleming publishes his findings on penicillin. acs.org | Initial scientific documentation of the discovery. |

| 1939 | Howard Florey and Ernst Chain's team at Oxford begins to purify penicillin. wikipedia.org | Initiates the process of turning a discovery into a viable medical treatment. |

| 1941 | First clinical trial of purified penicillin on a human patient. acs.org | Demonstrates the therapeutic potential of penicillin. |

| 1945 | Fleming, Florey, and Chain are awarded the Nobel Prize in Physiology or Medicine. wikipedia.org | Global recognition of the importance of penicillin. |

| 1948 | Development of acid-stable Penicillin V. ucl.ac.uk | Overcomes the limitation of Penicillin G, allowing for oral administration. |

The development of Penicillin V potassium salt was a pivotal moment in medicine. Its key advantage over Penicillin G is its stability in acidic environments, which allows it to be taken orally without significant degradation by stomach acid. nih.govnih.govpatsnap.com This innovation transformed antibiotic therapy, enabling the treatment of infections on an outpatient basis and expanding access to penicillin for a broader range of bacterial infections. ucl.ac.ukaap.org Penicillin V became a first-choice medication for many common infections and was included in the World Health Organization's model list of essential medicines. acs.org

Table 2: Comparative Properties of Penicillin G and Penicillin V

| Property | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) |

|---|---|---|

| Acid Stability | Low (unstable in stomach acid) britannica.comnih.gov | High (stable in stomach acid) nih.govnih.gov |

| Primary Route | Intramuscular or Intravenous britannica.comaap.org | Oral wikipedia.orgaap.org |

| Spectrum | Active against susceptible gram-positive bacteria, gram-negative cocci, and anaerobes. aap.org | Similar spectrum to Penicillin G, but slightly less potent against some bacteria. aap.orgmedcentral.com |

Significance of Penicillin V Potassium Salt in Contemporary Microbiological and Pharmaceutical Sciences

Penicillin V potassium salt remains a vital tool in modern scientific research, contributing to our understanding of bacterial life and the challenges of antimicrobial therapy. caymanchem.commedchemexpress.comadooq.com

Penicillin V, like other beta-lactam antibiotics, functions by disrupting the synthesis of the bacterial cell wall. wikipedia.orgjanusinfo.sefishersci.pt It specifically inhibits the action of penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking peptidoglycan, the structural component of the cell wall. patsnap.comnih.gov This interference weakens the cell wall, leading to cell lysis and bacterial death. patsnap.comnih.gov

This precise mechanism of action has made Penicillin V an invaluable probe in microbiology laboratories. Researchers use it to study the fundamental processes of bacterial cell wall synthesis, growth, and division. By observing the effects of Penicillin V on various bacteria, scientists can elucidate aspects of bacterial pathogenesis and identify new targets for future antimicrobial drugs. patsnap.comnih.gov Its effectiveness against a range of gram-positive bacteria, such as Streptococcus and Staphylococcus species, makes it a benchmark compound in susceptibility testing and research into these pathogens. caymanchem.commedchemexpress.cominvivochem.com

The widespread use of penicillins inevitably led to the evolution of bacterial resistance. wikipedia.org One of the primary mechanisms of resistance is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its characteristic beta-lactam ring. wikipedia.orguobasrah.edu.iq The emergence of penicillin-resistant bacteria, particularly strains of Staphylococcus aureus, prompted intense scientific investigation into the genetic and biochemical basis of this resistance. wikipedia.orgnih.gov

The study of bacteria that became resistant to Penicillin V has been instrumental in characterizing different types of beta-lactamases and understanding how resistance genes are transferred between bacteria. nhsjs.comuobasrah.edu.iq This research has driven the development of new strategies to combat resistance, such as the creation of beta-lactamase-resistant penicillins (e.g., methicillin) and the combination of beta-lactam antibiotics with beta-lactamase inhibitors like clavulanic acid. wikipedia.orgaafp.org Therefore, Penicillin V continues to serve as a critical tool in the ongoing scientific battle against antibiotic resistance. patsnap.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H21KN2O4S |

|---|---|

Molecular Weight |

352.49 g/mol |

IUPAC Name |

potassium;(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C14H22N2O4S.K/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/t9-,10+,12-;/m1./s1 |

InChI Key |

GHSIMVHRSLHNKI-QQQUOLKDSA-M |

Isomeric SMILES |

CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-].[K+] |

Canonical SMILES |

CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[K+] |

Origin of Product |

United States |

Molecular Structure and Mechanistic Insights

The efficacy and characteristics of Penicillin V potassium salt are intrinsically linked to its unique molecular architecture.

Core Penicillin Structural Features and Their Relevance

The fundamental structure of penicillins is a bicyclic system composed of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. nih.govwikipedia.org This core structure is essential for its antibacterial activity. nih.govwikipedia.org

The Beta-Lactam Ring System and its Reactivity

The defining feature of all penicillin antibiotics is the four-membered β-lactam ring. nih.gov This ring is highly strained and, therefore, chemically reactive. minia.edu.egfuturelearn.com The fusion to the thiazolidine ring further distorts the β-lactam amide bond, increasing its reactivity compared to monocyclic β-lactams. wikipedia.org This inherent reactivity is crucial for its mechanism of action, as the ring can be opened, allowing it to covalently bond to and inactivate bacterial enzymes. minia.edu.egwikipedia.org However, this reactivity also makes it susceptible to hydrolysis under acidic conditions and by bacterial enzymes called β-lactamases, which can render the antibiotic inactive. patsnap.comminia.edu.egfuturelearn.com

Thiazolidine Ring and Stereochemical Considerations

Fused to the β-lactam ring is a five-membered thiazolidine ring, which features two methyl groups and a carboxylate group. nih.gov The stereochemistry of the penicillin molecule is critical for its biological activity. arabjchem.org Specifically, penicillins possess a cis stereochemistry at the C5 and C6 positions of the bicyclic core. nih.gov The absolute stereochemistry of naturally occurring and active synthetic penicillins is designated as 3S:5R:6R. longdom.org The thiazolidine ring is not planar and can adopt different conformations, which, along with the side chain, are believed to be linked to the biological activity of the compound. arabjchem.org

Role of the Phenoxymethyl (B101242) Side Chain in Acid Stability and Activity Profile

A key feature of Penicillin V is its phenoxymethyl side chain attached to the 6-aminopenicillanic acid nucleus. wikipedia.orgjiaci.orgslideshare.net This side chain is what differentiates Penicillin V from Penicillin G. jiaci.org The presence of the electron-withdrawing phenoxy group enhances the stability of the molecule in acidic environments, such as the stomach. minia.edu.egfuturelearn.comuobasrah.edu.iq This increased acid stability is a significant advantage, as it allows for oral administration. patsnap.comaafp.org The phenoxymethyl side chain reduces the nucleophilicity of the side chain's carbonyl oxygen, limiting its participation in the hydrolysis of the β-lactam ring. minia.edu.egfuturelearn.com While this modification improves acid stability, Penicillin V may be less active against some bacteria, particularly Gram-negative organisms, compared to other penicillins. arabjchem.org

Molecular Mechanism of Action at the Cellular Level

Penicillin V potassium salt exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. patsnap.comnih.gov

Inhibition of Bacterial Cell Wall Biosynthesis

The primary target of Penicillin V is the bacterial cell wall, a rigid structure composed of peptidoglycan that is essential for the bacterium's survival and integrity. patsnap.comnih.gov Penicillin V interferes with the final step of peptidoglycan synthesis, which is the cross-linking of peptidoglycan chains. patsnap.comnih.gov By inhibiting this process, the antibiotic weakens the cell wall. patsnap.com As the bacterium grows and divides, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. patsnap.com This mechanism of action makes Penicillin V effective only against actively multiplying bacteria that are synthesizing new cell walls. uoanbar.edu.iq

Interaction with Penicillin-Binding Proteins (PBPs)

The inhibition of cell wall synthesis is achieved through the specific interaction of Penicillin V with a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.govncats.io PBPs are transpeptidases that catalyze the final cross-linking of the peptidoglycan chains. wikipedia.orgnih.gov The β-lactam ring of Penicillin V mimics the structure of the D-alanyl-D-alanine portion of the peptidoglycan substrate. wikipedia.org This similarity allows Penicillin V to bind to the active site of PBPs and form a stable, irreversible covalent bond with a serine residue within the active site. wikipedia.orgnih.govnih.gov This acylation inactivates the PBP, preventing it from carrying out its function in cell wall synthesis. wikipedia.orgnih.gov The inactivation of multiple PBP molecules ultimately leads to the weakening of the cell wall and subsequent bacterial lysis. nih.govnih.gov Different bacteria possess various types of PBPs, and the affinity of Penicillin V for these different PBPs can influence its spectrum of activity. uoanbar.edu.iqnih.gov

Acylation of PBP Active Sites

The primary mechanism of action for Penicillin V involves the targeted inactivation of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.org PBPs are bacterial transpeptidases that catalyze the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. news-medical.netlu.se The interaction between Penicillin V and PBPs is a chemical reaction that results in a stable, inactivated enzyme.

The process is initiated by the binding of the penicillin molecule to the active site of a PBP. wikipedia.org The highly strained four-membered β-lactam ring characteristic of all penicillin antibiotics is structurally analogous to the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. wikipedia.org This mimicry allows the PBP to recognize and bind the antibiotic. Once in the active site, the catalytic serine residue of the PBP launches a nucleophilic attack on a carbonyl carbon of the β-lactam ring. acs.orgoup.com This attack leads to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. oup.comoup.comasm.org This acylation process effectively sequesters the enzyme, rendering it incapable of performing its normal function of cross-linking peptidoglycan chains. oup.com The inactivation is long-lasting because the deacylation step, which would regenerate the free enzyme, occurs at a very slow rate for PBPs. acs.orgsaspublishers.com

Specificity and Diversity of PBP Interactions

Penicillin V, like other β-lactam antibiotics, does not interact with all PBPs uniformly; it exhibits a degree of specificity and a diverse range of affinities for different PBPs within a single bacterial species. nih.gov Bacteria possess multiple PBPs, generally classified as high-molecular-weight (HMW) and low-molecular-weight (LMW), each with distinct roles in cell wall synthesis, including cell elongation, division, and maintenance. oup.commdpi.com The HMW PBPs are typically the primary lethal targets for β-lactam antibiotics. mdpi.com

The inhibitory potency of Penicillin V against various PBPs can be quantified by determining the concentration of the antibiotic required to inhibit 50% of PBP binding (IC₅₀). Research on Escherichia coli has profiled the selectivity of numerous β-lactams. For Penicillin V, the interactions with different PBPs are varied, indicating a complex inhibition profile. nih.gov For instance, in E. coli strain DC2, Penicillin V demonstrates the ability to inhibit multiple PBPs, including PBP1a, PBP1b, PBP2, and PBP3, which are essential for cell growth and division. nih.gov

Similarly, in pathogens like Streptococcus pneumoniae, the efficacy of β-lactams is linked to their ability to acylate specific PBPs, such as PBP2x, PBP2b, and PBP1a. asm.org The specific tasks of each PBP can be difficult to discern due to functional redundancy, but the differential targeting by various β-lactams helps to probe their discrete functions. nih.gov The diversity in these interactions underpins the varied efficacy of the antibiotic against different bacteria and contributes to the molecular basis of antibiotic resistance, where alterations in PBP structure can reduce binding affinity. wikipedia.orgrmmg.org

Table 1: Inhibition Profile of Penicillin V against E. coli DC2 Penicillin-Binding Proteins (PBPs) This interactive table summarizes the percentage of PBP inhibition at a given concentration of Penicillin V.

| PBP Target | % Inhibition at 1 µg/ml |

| PBP 1a/b | 75 |

| PBP 2 | 68 |

| PBP 3 | 87 |

| PBP 4 | 72 |

| PBP 4b | 28 |

| PBP 5/6 | 86 |

| PBP 7/8 | 46 |

| AmpC | 57 |

Data sourced from Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. nih.gov

Osmotic Lysis as a Consequence of Cell Wall Disruption

The bactericidal effect of Penicillin V is the ultimate physiological consequence of PBP inactivation. patsnap.com By inhibiting the transpeptidase enzymes, Penicillin V prevents the cross-linkage of peptidoglycan chains, which is necessary for the strength and rigidity of the bacterial cell wall. invivochem.comnih.gov This interference with cell wall biosynthesis occurs while the bacterium is actively growing and dividing, a stage that requires continuous remodeling and synthesis of the peptidoglycan layer. janusinfo.sejanusinfo.se

The resulting cell wall is structurally compromised and weakened. wikipedia.org It can no longer withstand the high internal osmotic pressure of the bacterial cytoplasm. news-medical.netrmmg.org This pressure differential drives an uncontrolled influx of water into the cell, causing it to swell and eventually rupture in a process known as osmotic lysis. patsnap.comwikipedia.org This explosive cell death is a hallmark of penicillin activity against susceptible bacteria. elifesciences.org The process can be further exacerbated by the activity of bacterial enzymes called autolysins, which are involved in normal cell wall turnover. saspublishers.com The disruption of peptidoglycan synthesis by penicillin can lead to a misregulation of these autolysins, accelerating the degradation of the cell wall and promoting lysis. saspublishers.comelifesciences.org

Subcellular Localization and Interaction with Bacterial Components

The molecular interactions of Penicillin V occur at specific locations within the bacterial cell. The targets of the antibiotic, the PBPs, are primarily located on the outer face of the cytoplasmic (inner) membrane. lu.seinvivochem.comnih.gov This positioning allows them to access their substrate, the lipid-linked peptidoglycan precursors, and assemble the cell wall external to the cytoplasm.

High-resolution electron microscopy studies have provided more precise localization details. A study utilizing a mercury-penicillin V (Hg-pen V) derivative in Staphylococcus aureus demonstrated that while most PBPs are associated with the plasma membrane, a significant proportion is also located directly within the cell wall fabric. nih.gov Specifically, PBP-antibiotic complexes were found concentrated in the splitting system of the septa (the cross-walls that form during cell division). nih.gov Inhibition of these PBPs by the antibiotic led to structural modifications in the splitting system and cross-wall, confirming the role of these localized enzymes in septal synthesis and architectural design. nih.gov

The localization of PBPs is not static; it is a dynamic process that directs cell wall synthesis to where it is needed. mdpi.com In organisms like Bacillus subtilis, PBPs have been shown to localize to the division septum during vegetative growth and to redistribute to the prespore membrane during the process of sporulation. microbiologyresearch.org This dynamic localization depends on substrate availability; treatment with antibiotics like penicillin G disrupts these specific localization patterns, indicating that the enzymes' positioning is tightly coupled to their synthetic activity. mdpi.com Penicillin V, by binding to these strategically located PBPs, intercepts the process of peptidoglycan assembly at these critical sites of bacterial growth and division.

Table 2: Molecular Properties of Penicillin V Potassium Salt This interactive table provides key chemical and physical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇KN₂O₅S | nih.govscbt.comchemspider.comfishersci.ca |

| Molecular Weight | 388.5 g/mol | nih.govscbt.combiomol.com |

| IUPAC Name | potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | nih.gov |

| CAS Number | 132-98-9 | nih.govscbt.comchemspider.comfishersci.cabiomol.com |

| Physical Description | White, odorless crystalline powder | nih.gov |

| pKa | 2.73 | nih.gov |

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide (B87167). | fishersci.ca |

Biosynthetic and Semi Synthetic Methodologies

Microbial Biosynthesis of Penicillin V Precursors

The journey of Penicillin V begins within the microscopic factories of fungi, primarily Penicillium chrysogenum. nih.govnih.govmdpi.commdpi.comresearchgate.net These microorganisms are the natural producers of the foundational molecule, which is then chemically modified.

Role of Penicillium chrysogenum and Related Fungi

Penicillium chrysogenum, recently reclassified as Penicillium rubens, is the principal fungus used for the industrial production of penicillin. nih.govmdpi.comresearchgate.net The biosynthesis of the penicillin molecule is a complex process involving a trio of key enzymes encoded by a cluster of genes. nih.govasm.org The process starts with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). asm.org This initial step is catalyzed by the enzyme ACV synthetase (ACVS). nih.gov Following this, the enzyme isopenicillin N synthase (IPNS) facilitates the formation of the crucial β-lactam ring, resulting in isopenicillin N (IPN). nih.govasm.org The final biosynthetic step involves the replacement of the L-α-aminoadipic acid side chain with a phenoxyacetyl group, a reaction catalyzed by isopenicillin N acyltransferase (IAT), to yield Penicillin V. asm.org The precursor for this side chain, phenoxyacetic acid (POA), must be supplied in the culture medium. nih.govwikipedia.org

Historically, intensive classical strain improvement programs, involving random mutagenesis using X-rays, UV radiation, and chemical mutagens, have led to high-yielding industrial strains of P. chrysogenum. nih.govnih.govispub.comnih.gov These strains often contain multiple copies of the penicillin biosynthesis gene cluster, a key factor in their enhanced production capacity. nih.govnih.govmdpi.com

Fermentation Process Optimization for Enhanced Production

To maximize the yield of Penicillin V from P. chrysogenum, the fermentation process is meticulously controlled and optimized. nih.govmdpi.commdpi.comresearchgate.net This involves a deep understanding of the fungus's metabolic needs and the regulatory mechanisms governing penicillin biosynthesis.

Industrial production of penicillin predominantly utilizes a fed-batch culture technique. wikipedia.orgcetjournal.itwikipedia.orgaaiq.org.ar In this method, the fungus is initially grown in a batch culture to establish a sufficient biomass. wikipedia.org Subsequently, a concentrated nutrient solution is continuously or sequentially fed into the bioreactor. cetjournal.itwikipedia.org This strategy allows for precise control over the concentration of key nutrients, such as the carbon source, which is crucial for maximizing penicillin production. cetjournal.itwikipedia.org By keeping the glucose concentration low, for instance, catabolite repression of the penicillin biosynthesis enzymes can be avoided. wikipedia.orgnih.gov Fed-batch culture also helps to manage the growth of the fungus and maintain optimal conditions for the production phase, which is often triggered by cellular stress. wikipedia.orgcetjournal.it

The composition of the fermentation medium has a profound impact on Penicillin V yield. nih.govmdpi.comresearchgate.net

Carbon Sources: The choice of carbon source is critical. While glucose is a readily metabolizable sugar that supports rapid fungal growth, it can also repress penicillin biosynthesis. nih.gov Lactose, a more slowly utilized sugar, is often favored as it allows for a separation of the growth phase from the production phase. nih.govresearchgate.netresearchgate.net The fungus will typically consume the more easily accessible sugar for initial growth and then switch to lactose, a condition that often coincides with the onset of penicillin production. researchgate.net Corn steep liquor is a common and effective medium component, providing both carbon and nitrogen. wikipedia.orgmbbcollege.in

Nitrogen Sources: Nitrogen is another essential nutrient. google.com Sources such as corn steep liquor, soya meal, yeast extract, and ammonium (B1175870) salts are commonly used. mbbcollege.ingoogle.com The concentration and type of nitrogen source can influence both fungal growth and the rate of penicillin synthesis. nih.gov For example, ammonium can repress penicillin production, while other sources like methionine may have a stimulating effect. wikipedia.org

Precursor Sources: For the production of Penicillin V, the side-chain precursor, phenoxyacetic acid (POA), must be added to the fermentation medium. nih.govwikipedia.orgmbbcollege.in The fungus then incorporates this precursor into the final penicillin molecule. nih.gov The concentration of POA needs to be carefully controlled, as high concentrations can be inhibitory to the fungus. mdpi.com When both phenoxyacetic acid (for Penicillin V) and phenylacetic acid (for Penicillin G) are present, P. chrysogenum preferentially produces Penicillin G. nih.gov

Table 1: Key Fermentation Parameters and Their Effects on Penicillin V Production

| Parameter | Component/Condition | Effect on Penicillin V Production |

| Culture Technique | Fed-Batch Culture | Allows for controlled nutrient feeding, avoids catabolite repression, and enhances yield. cetjournal.itwikipedia.org |

| Carbon Source | Lactose | A slowly metabolized sugar that promotes penicillin production after initial growth on more readily available sugars. nih.govresearchgate.net |

| Glucose | Supports rapid growth but can repress penicillin biosynthesis at high concentrations. nih.gov | |

| Nitrogen Source | Ammonium Salts | Can be inhibitory to penicillin production. wikipedia.org |

| Corn Steep Liquor | A complex and effective source of nitrogen and other nutrients. wikipedia.orgmbbcollege.in | |

| Precursor | Phenoxyacetic Acid (POA) | Essential for the synthesis of the Penicillin V side chain. nih.govwikipedia.org |

| pH | 7.0 - 7.5 | Optimal range for the penicillin production phase. asm.org |

| Temperature | 25°C - 30°C | Optimal range for the growth and production of penicillin by P. chrysogenum. cetjournal.it |

This table is interactive. Click on the headers to sort the data.

Modern biotechnology has provided powerful tools to enhance penicillin production beyond what is achievable through classical strain improvement alone. nih.govnih.gov Genetic engineering allows for targeted modifications to the genome of P. chrysogenum. mdpi.com A key strategy has been the amplification of the penicillin biosynthetic gene cluster, leading to an increased number of the genes encoding the three core enzymes. nih.govnih.govmdpi.comresearchgate.net

Research has also focused on identifying and overcoming bottlenecks in the biosynthetic pathway. nih.gov For instance, studies have shown that in high-yielding strains, the enzyme isopenicillin N acyltransferase (IAT) can become a limiting factor. nih.govasm.org Overexpressing the gene for IAT (penDE) has been demonstrated to further increase Penicillin V production. nih.govasm.org Additionally, genetic modifications have been made to reduce the degradation of the side-chain precursor, phenoxyacetic acid, thereby increasing its availability for penicillin synthesis. mdpi.comnih.gov

Semi-Synthetic Derivatization Pathways

While the core β-lactam structure of Penicillin V is produced through microbial fermentation, the final product, Penicillin V Potassium Salt, is the result of a semi-synthetic process. wikipedia.orgnih.govresearchgate.netgoogle.com This involves the extraction and purification of Penicillin V from the fermentation broth, followed by a chemical reaction to form the potassium salt.

The process typically begins with the separation of the fungal biomass from the fermentation broth. The Penicillin V is then extracted from the broth using a solvent such as n-butyl acetate (B1210297) or amyl acetate. researchgate.net This is followed by a back-extraction into a phosphate (B84403) buffer. researchgate.net

To form the potassium salt, the purified Penicillin V acid is reacted with a source of potassium ions, often potassium hydroxide (B78521) or a potassium salt of a weak acid, in a suitable solvent. uoi.gr This acid-base reaction results in the formation of the more stable and water-soluble Penicillin V Potassium Salt. nih.govfishersci.pt The salt can then be crystallized, purified, and dried to yield the final product. The development of semi-synthetic methods has been crucial in creating a wide variety of penicillin derivatives with improved properties. google.com

Production of 6-Aminopenicillanic Acid (6-APA) as a Key Intermediate

The journey to Penicillin V potassium salt begins with the production of 6-aminopenicillanic acid (6-APA), the fundamental nucleus of all penicillins. bohrium.com This crucial intermediate is primarily produced through the enzymatic hydrolysis of Penicillin G, which is first generated via fermentation of the fungus Penicillium chrysogenum. core.ac.ukasm.org The enzyme responsible for this transformation is penicillin acylase (also known as penicillin amidase). nih.govgoogle.com

The enzymatic process offers a more environmentally friendly and efficient alternative to initial chemical methods for removing the side chain of Penicillin G. google.com Penicillin acylase specifically cleaves the amide bond that links the phenylacetyl side chain to the 6-APA core. core.ac.uknih.gov This reaction is typically carried out in an aqueous environment with precise pH control, generally at slightly alkaline values, to optimize enzyme activity and stability. google.comnih.gov

Researchers have explored various techniques to enhance the efficiency of 6-APA production. One approach involves using immobilized enzymes, which allows for easier separation of the enzyme from the reaction mixture and its reuse in subsequent batches. core.ac.uk Another strategy is the use of aqueous two-phase systems (ATPS) to create a favorable environment for the enzymatic conversion and to facilitate the separation of the product. core.ac.uknih.gov For instance, a system using a recombinant E. coli with intracellular penicillin acylase in a PEG-Dextran ATPS has demonstrated high conversion ratios and allowed for the direct crystallization of 6-APA from the top phase with high purity. core.ac.uk

Chemical Acylation Strategies to Synthesize Penicillin V

Once the 6-aminopenicillanic acid (6-APA) nucleus is obtained, the next critical step is the attachment of the phenoxyacetyl side chain to create Penicillin V. This is achieved through a chemical process known as acylation. rsc.org The most common method involves the reaction of 6-APA with phenoxyacetyl chloride in the presence of a base. rsc.orgmurov.info

The reaction is typically carried out in a mixture of water and an organic solvent, such as acetone. murov.info A base, like sodium bicarbonate, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, maintaining a suitable pH for the stability of the penicillin molecule. murov.info The phenoxyacetyl chloride is added portion-wise to the solution of 6-APA to control the reaction. murov.info

Enzymatic approaches for the synthesis of Penicillin V have also been investigated as a more sustainable alternative to chemical acylation. researchgate.nettandfonline.com These methods utilize penicillin acylases in a reverse reaction, catalyzing the condensation of 6-APA with an activated form of phenoxyacetic acid, such as methyl phenoxyacetate. researchgate.nettandfonline.com Kinetically controlled synthesis (KCS) is a key strategy in this enzymatic approach, where reaction conditions are optimized to favor the synthesis of Penicillin V over its hydrolysis. researchgate.nettandfonline.com Factors such as pH, temperature, substrate molar ratio, and the presence of co-solvents are carefully controlled to maximize the yield of the desired product. researchgate.nettandfonline.com For instance, using a soluble penicillin acylase from Streptomyces lavendulae, researchers have achieved high yields by optimizing the molar ratio of 6-APA to the acyl donor. researchgate.nettandfonline.com

Salt Formation and Crystallization Processes for Potassium Salt

Following the synthesis of Penicillin V, the final stages of production involve its conversion to the more stable and soluble potassium salt and subsequent purification through crystallization. virginia.edugoogle.com

Solvent Extraction and Purification Methodologies

The initial purification of Penicillin V from the reaction mixture is typically achieved through a series of solvent extraction steps. acs.org Given that Penicillin V is an acid, its solubility is pH-dependent. The process often involves:

Acidification and Extraction: The aqueous solution containing Penicillin V is acidified, typically to a pH between 2.0 and 4.0. google.com At this acidic pH, Penicillin V is in its less water-soluble free acid form and can be extracted into an organic solvent. google.com Common solvents used for this purpose include n-butyl acetate, amyl acetate, and methyl isobutyl ketone. acs.orggoogle.com

Back Extraction: The organic extract containing Penicillin V is then treated with an aqueous solution of a base, such as potassium hydroxide or potassium acetate, to convert the Penicillin V acid into its water-soluble potassium salt. virginia.edugoogle.com This allows the Penicillin V potassium salt to be transferred back into the aqueous phase, leaving many impurities behind in the organic solvent. acs.org

Carbon Treatment: Activated carbon is often used to decolorize the solution and remove other impurities. nih.govscribd.com

To overcome the drawbacks of conventional solvent extraction, such as high solvent consumption and emulsification, alternative methods like adsorption-based recovery using resins have been developed. acs.org Ultrafiltration has also been explored as a method to separate high-molecular-weight impurities and microbial cells at early stages of purification. nih.gov

Crystallization Techniques for Potassium Salt

Crystallization is a critical step to obtain a highly pure and stable Penicillin V potassium salt. virginia.edu This process relies on creating a supersaturated solution from which the potassium salt can precipitate in a crystalline form. virginia.edu

Supersaturation can be achieved through several methods:

Cooling Crystallization: The solubility of Penicillin V potassium salt decreases as the temperature is lowered. By cooling a concentrated solution, crystallization can be induced. virginia.edu

Antisolvent Crystallization: An antisolvent, a solvent in which the Penicillin V potassium salt is poorly soluble (e.g., isopropanol, acetone), is added to a solution of the salt. google.com This reduces the solubility of the salt and promotes crystallization. virginia.edu

Salting Out: The addition of a high concentration of a salt, such as potassium acetate, to an aqueous solution of Penicillin V potassium can also induce crystallization. google.comgoogle.com

The crystallization process is carefully controlled to ensure the formation of crystals with the desired size, shape, and purity. virginia.edu Parameters such as the rate of cooling or antisolvent addition, agitation speed, and pH are monitored and controlled. virginia.edu The resulting crystalline Penicillin V potassium is then separated by filtration or centrifugation, washed with a suitable solvent to remove any remaining impurities, and dried. google.com

Mechanisms of Bacterial Resistance to Penicillins

Beta-Lactamase-Mediated Degradation

The most significant mechanism of resistance to penicillins is the production of β-lactamase enzymes. nih.gov These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. nih.govnih.gov

The hydrolytic mechanism of serine β-lactamases, the most common type, involves a two-step process: acylation and deacylation. nih.govnih.gov In the acylation step, a nucleophilic serine residue in the active site of the enzyme attacks the carbonyl carbon of the β-lactam ring. nih.govnih.govkhanacademy.org This forms a transient covalent acyl-enzyme intermediate. nih.govnih.gov Subsequently, a water molecule, activated by a general base, attacks this intermediate, hydrolyzing the ester bond and releasing the inactivated penicillin molecule. nih.gov This process regenerates the free enzyme, allowing it to inactivate additional antibiotic molecules. nih.gov Metallo-β-lactamases, on the other hand, utilize one or two zinc ions to activate a water molecule for the hydrolysis of the β-lactam ring. nih.gov

There are over 2,000 unique β-lactamase enzymes identified, showcasing their remarkable diversity. nih.gov These enzymes are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. researchgate.net

Class A: These are primarily penicillinases and extended-spectrum β-lactamases (ESBLs) like TEM and SHV enzymes, which can hydrolyze penicillins and some cephalosporins. nih.govmdpi.com

Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their activity and possess a broad substrate spectrum, including carbapenems. nih.govnih.gov

Class C: These are typically chromosomally encoded cephalosporinases (AmpC) that are resistant to inhibition by early β-lactamase inhibitors. nih.gov

Class D: These are oxacillinases (OXA) that can hydrolyze oxacillin (B1211168) and other related penicillins. wikipedia.org

The evolution of β-lactamases has been driven by the extensive clinical use of β-lactam antibiotics. scilit.com Genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their transfer between different bacterial species and contributes to the rapid spread of resistance. researchgate.netmdpi.com

| β-Lactamase Class | Primary Substrates | Key Examples |

| Class A | Penicillins, some Cephalosporins | TEM, SHV, CTX-M |

| Class B | Penicillins, Cephalosporins, Carbapenems | IMP, VIM, NDM |

| Class C | Cephalosporins | AmpC |

| Class D | Oxacillin, Penicillins | OXA |

A primary strategy to overcome β-lactamase-mediated resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). nih.govnih.gov These inhibitors are structurally similar to β-lactam antibiotics and can bind to the active site of the β-lactamase enzyme. mdpi.com By forming a stable, often irreversible, complex with the enzyme, the inhibitor effectively inactivates it, thereby protecting the partner antibiotic from hydrolysis and allowing it to reach its target, the penicillin-binding proteins. nih.govmdpi.comwikipedia.org

Alterations in Penicillin-Binding Proteins (PBPs)

Another crucial mechanism of resistance involves modifications to the penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics. nih.govreactgroup.org These alterations are particularly significant in Gram-positive bacteria. nih.gov

Bacteria can develop resistance by producing altered PBPs that have a decreased affinity for penicillin. asm.orgoup.com This reduced affinity means that higher concentrations of the antibiotic are required to inhibit the PBP and disrupt cell wall synthesis. asm.org In some cases, bacteria may acquire a new, low-affinity PBP that can continue to function in cell wall synthesis even in the presence of penicillin concentrations that would normally be lethal. reactgroup.orgoup.com For example, methicillin-resistant Staphylococcus aureus (MRSA) produces a novel PBP, PBP2a, which has a very low affinity for most β-lactam antibiotics. oup.com

Efflux Pump Systems

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel toxic substances, including antibiotics like Penicillin V Potassium Salt, from the cell's interior into the external environment. nih.govreactgroup.org This mechanism lowers the intracellular concentration of the antibiotic, preventing it from reaching its target—the penicillin-binding proteins (PBPs)—in sufficient quantities to inhibit cell wall synthesis. reactgroup.orgyoutube.com These pump systems are a significant cause of intrinsic and acquired resistance in both Gram-positive and Gram-negative bacteria. mdpi.comoup.com

There are five major families of efflux transporters in the prokaryotic kingdom: the Major Facilitator Superfamily (MFS), the Multidrug and Toxic Efflux (MATE) family, the Resistance-Nodulation-Division (RND) family, the Small Multidrug Resistance (SMR) family, and the ATP Binding Cassette (ABC) superfamily. oup.com Most of these systems utilize the proton motive force as an energy source, with the exception of the ABC family, which is powered by ATP hydrolysis. oup.com

| Efflux Pump Superfamily | Energy Source | Bacterial Type | Examples of Associated Genera |

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Gram-positive & Gram-negative | Staphylococcus, Pseudomonas |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Gram-positive & Gram-negative | Staphylococcus, Escherichia |

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Gram-negative | Escherichia, Pseudomonas, Acinetobacter |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Gram-positive & Gram-negative | Escherichia, Staphylococcus |

| MATE (Multidrug and Toxic Efflux) | Proton Motive Force | Gram-negative | Vibrio, Neisseria |

The active transport of Penicillin V out of bacterial cells is a key defense mechanism that contributes to antibiotic resistance. nih.gov In Gram-negative bacteria, tripartite efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are particularly effective. mdpi.com These complex systems span both the inner and outer membranes, creating a continuous channel to expel substances directly outside the cell. asm.org The RND family of transporters, which includes pumps like MexAB-OprM in Pseudomonas aeruginosa, plays a significant role in extruding a wide variety of compounds, including β-lactam antibiotics. mdpi.comnih.gov While high-level resistance may not be achieved through efflux pumps alone, their overexpression allows bacteria to survive in the presence of antibiotics, facilitating the development of other resistance mechanisms, such as target site mutations. mdpi.comoup.com

In Gram-positive bacteria, which lack an outer membrane, single-component pumps like the NorA transporter (an MFS-type pump) in Staphylococcus aureus are common. mdpi.com These pumps actively transport antibiotics from the cytoplasm across the cell membrane into the extracellular space. mdpi.com The overexpression of these pumps can lead to clinically relevant levels of resistance.

The expression of efflux pumps is tightly controlled by numerous regulatory pathways, often involving local repressor genes located near the pump-encoding operon. oup.comaraid.es Mutations in these regulatory genes can lead to the overexpression of the efflux pump, resulting in increased antibiotic resistance. mdpi.comresearchgate.net

Two-component systems (TCS) are a primary mechanism by which bacteria sense and respond to environmental stimuli, including the presence of antibiotics, by coordinating gene expression. mdpi.com For example, in E. coli, the BasSR TCS has been shown to regulate the expression of the multidrug efflux pump EmrD. mdpi.com Global regulatory elements can also influence the expression of multiple efflux systems. Overexpression of these pumps can be triggered when intracellular concentrations of toxic compounds, such as antibiotics, reach high levels. mdpi.com In some cases, exposure to antibiotics can directly stimulate the conjugation and transfer of genetic material encoding for resistance, including efflux pumps. lakeforest.edu

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, intrinsically protecting them from many antibiotics. asm.orgnih.govnih.gov This membrane is less permeable to hydrophobic compounds due to its outer leaflet composed of lipopolysaccharides (LPS) and restricts the entry of hydrophilic molecules, including β-lactam antibiotics like Penicillin V, to passage through protein channels called porins. asm.orgmdpi.commdpi.com Bacteria can develop resistance by modifying this barrier to further limit antibiotic influx. nih.govmdpi.com

Porins are water-filled channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of small, hydrophilic molecules. nih.govfrontiersin.org The permeability of antibiotics like Penicillin V is largely controlled by the size and characteristics of these porin channels, primarily OmpF and OmpC in E. coli. nih.govmdpi.com Resistance can arise through two main types of porin modifications:

Reduced Expression : Bacteria can down-regulate or completely stop the production of porins. mdpi.com The loss of OmpF, which generally forms a larger channel, is a common mechanism that drastically decreases the influx of β-lactams. nih.govnih.gov This reduction in porin quantity is a frequent finding in clinically acquired resistance. mdpi.com

Structural Modification : Mutations in the porin genes can alter the structure of the channel itself. mdpi.com For instance, insertions in the L3 loop of the OmpK36 porin in Klebsiella pneumoniae have been shown to narrow the pore's diameter, restricting the entry of carbapenems. acs.org Other mutations can change the transverse electric field within the pore, reducing the permeability of charged antibiotics without necessarily altering the pore size. acs.org

| Porin | General Channel Size | Typical Expression Conditions | Role in Penicillin V Permeation |

| OmpF | Larger | Low temperature, low osmolarity | Major channel for β-lactam entry nih.govnih.gov |

| OmpC | Smaller | High temperature, high osmolarity | Minor channel for β-lactam entry nih.gov |

Gram-positive bacteria lack an outer membrane but can still impede antibiotic access through modifications to their thick cell wall, which is primarily composed of peptidoglycan. news-medical.nethawaii.edu Penicillin and other β-lactams must penetrate this layer to reach the penicillin-binding proteins (PBPs) on the cell membrane. nih.govpatsnap.com Resistance can occur when the structure of the peptidoglycan becomes denser or when its chemical composition is altered, physically hindering the diffusion of the antibiotic. For example, in Staphylococcus aureus, modifications to the cell wall, such as altered teichoic acid content, can contribute to reduced susceptibility to β-lactam antibiotics.

Horizontal Gene Transfer and Dissemination of Resistance

Horizontal gene transfer (HGT) is a primary driver for the rapid spread of antibiotic resistance among bacteria, allowing resistance genes to be shared between different species and genera. lakeforest.edureactgroup.orgnih.gov This process enables bacteria that were previously susceptible to an antibiotic to acquire resistance determinants. nih.gov The main mechanisms of HGT are:

Conjugation : This process involves the direct transfer of genetic material between two bacterial cells that are in physical contact. reactgroup.orgasm.org Plasmids, which are small, circular DNA molecules, are frequently transferred via conjugation and are a major vehicle for carrying multiple antibiotic resistance genes, including those for β-lactamases that degrade penicillins. nih.govasm.org

Transformation : Some bacteria are capable of taking up naked DNA directly from their environment, which may have been released from dead bacteria. lakeforest.edureactgroup.org If this DNA contains a resistance gene, it can be incorporated into the recipient's genome. This mechanism is crucial in the evolution of altered PBP genes in Streptococcus pneumoniae, which leads to penicillin resistance. nih.gov

Transduction : In this process, bacterial DNA is transferred from one bacterium to another by a virus (a bacteriophage). reactgroup.orgnih.gov The bacteriophage can accidentally package bacterial DNA, including resistance genes, and inject it into the next bacterium it infects.

Mobile genetic elements (MGEs) such as plasmids and transposons are critical to this dissemination. lakeforest.edunih.gov Transposons are segments of DNA that can move from one location in a bacterium's genome to another, or from a chromosome to a plasmid, facilitating the assembly of multiple resistance genes onto a single, transferable plasmid. lakeforest.edu The acquisition of genes like mecA, which encodes for a modified PBP that has a low affinity for β-lactam antibiotics, is a classic example of HGT leading to widespread resistance, as seen in Methicillin-resistant Staphylococcus aureus (MRSA). reactgroup.org

Plasmid-Mediated Resistance

Plasmids are extrachromosomal, self-replicating DNA molecules that can be transferred between bacteria, even across different species. They are key vehicles for the spread of antibiotic resistance genes, often carrying multiple genes that confer resistance to a wide range of antibiotics. In the context of penicillin resistance, plasmids primarily carry genes that encode for β-lactamases, enzymes that inactivate penicillin and other β-lactam antibiotics by hydrolyzing the characteristic β-lactam ring.

The presence of β-lactamase genes on plasmids allows for their rapid dissemination through bacterial populations via conjugation, a process of direct cell-to-cell contact. Resistance plasmids, often referred to as R-factors, can carry a variety of β-lactamase genes, from narrow-spectrum penicillinases to extended-spectrum β-lactamases (ESBLs) that can degrade a broader range of β-lactam antibiotics.

Several families of plasmid-mediated β-lactamases have been identified and are classified based on their amino acid sequences (Ambler classification). These include Class A (e.g., TEM, SHV, CTX-M), Class B (metallo-β-lactamases like IMP, VIM, NDM), Class C (e.g., AmpC), and Class D (oxacillinases, OXA). Many of these are found on plasmids that circulate in clinically important bacteria. For instance, IncF plasmids are commonly associated with a variety of β-lactamase genes, including blaTEM-1B, blaCTX-M, and blaSHV. Similarly, IncI and IncC plasmids are also known to carry ESBL genes like blaCTX-M-1 and various other resistance determinants.

The table below summarizes some of the key plasmid-mediated β-lactamases that confer resistance to penicillins and other β-lactam antibiotics.

| Ambler Class | Beta-Lactamase Family | Common Genes | Substrate Profile | Common Bacterial Hosts (Plasmid-mediated) |

| A | TEM | blaTEM-1, blaTEM-2 | Penicillins, some cephalosporins | Escherichia coli, Klebsiella pneumoniae, Neisseria gonorrhoeae |

| A | SHV | blaSHV-1, blaSHV-2, blaSHV-5 | Penicillins, some cephalosporins | Klebsiella pneumoniae, Escherichia coli |

| A | CTX-M | blaCTX-M-15, blaCTX-M-14 | Penicillins, extended-spectrum cephalosporins | Escherichia coli, Klebsiella pneumoniae |

| B | IMP | blaIMP variants | Penicillins, cephalosporins, carbapenems | Pseudomonas aeruginosa, Acinetobacter baumannii, Enterobacteriaceae |

| C | AmpC (plasmid-mediated) | blaCMY, blaDHA, blaACT | Penicillins, cephalosporins, cephamycins | Escherichia coli, Klebsiella pneumoniae, Salmonella spp. |

| D | OXA | blaOXA-1, blaOXA-2, blaOXA-48 | Penicillins, some carbapenems | Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacteriaceae |

Role of Mobile Genetic Elements

The acquisition of resistance genes by plasmids is often facilitated by smaller mobile genetic elements, such as transposons and integrons. These elements play a crucial role in the capture, assembly, and mobilization of resistance genes, contributing to the evolution of multidrug-resistant plasmids.

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within or between DNA molecules, such as from the bacterial chromosome to a plasmid. They often carry genes encoding for antibiotic resistance. A well-studied example is the Tn3 transposon , a 4957 base pair element that carries the bla gene, which encodes for a TEM-type β-lactamase that confers resistance to ampicillin. The structure of Tn3 includes inverted repeats at its ends, a gene for the enzyme transposase (tnpA) that facilitates its movement, and a resolvase gene (tnpR) involved in the transposition process. The presence of transposons like Tn3 on plasmids allows for the efficient spread of penicillin resistance among Gram-negative bacteria.

Integrons are genetic platforms that can capture and express genes contained within mobile elements called gene cassettes . A typical gene cassette contains a single gene, often an antibiotic resistance gene, and a recombination site (attC). The integron itself contains an integrase gene (intI), which codes for an enzyme that can integrate and excise these gene cassettes at a specific site (attI) on the integron. Class 1 integrons are most frequently found in clinical isolates and are often located within transposons on plasmids, further enhancing their mobility. These integrons can carry multiple gene cassettes, creating arrays of resistance genes. For example, gene cassettes containing various β-lactamase genes, such as blaOXA and blaIMP, have been identified within class 1 integrons, contributing to resistance against penicillins and other β-lactams.

The interplay between plasmids, transposons, and integrons creates a highly efficient system for the accumulation and dissemination of penicillin resistance genes. A transposon carrying an integron with multiple resistance gene cassettes can jump onto a broad-host-range conjugative plasmid, which can then be transferred to a wide variety of bacterial species, rapidly spreading multidrug resistance.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatography is a cornerstone for separating and quantifying Penicillin V potassium salt from its impurities and degradation products. High-performance liquid chromatography, in particular, is the most widely applied technique due to its high resolution, sensitivity, and adaptability.

HPLC methods are fundamental in the pharmaceutical analysis of Penicillin V potassium salt, providing reliable means for assay, purity evaluation, and stability testing.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for Penicillin V potassium salt analysis. Method development focuses on optimizing separation parameters to achieve good resolution between the main compound and its potential impurities, such as 4-hydroxyphenoxymethylpenicillin. jocpr.com Validation is performed according to international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. nih.govjocpr.com

Key aspects of RP-HPLC method development and validation include:

Column: Octadecyl silane (B1218182) (C18) columns are frequently used, offering excellent separation for penicillin compounds. jocpr.comnih.gov

Mobile Phase: A mixture of an aqueous buffer (like potassium phosphate) and an organic modifier (such as acetonitrile (B52724) and/or methanol) is typical. jocpr.comnih.govijirt.org The pH of the buffer is a critical parameter that is adjusted to ensure optimal retention and peak shape. jocpr.com

Detection: UV detection is commonly employed, with monitoring wavelengths typically set around 225 nm or 254 nm. jocpr.comnih.gov

Validation Parameters: Validated methods demonstrate specificity, linearity, accuracy, precision (repeatability and reproducibility), and robustness. jocpr.comjocpr.com Forced degradation studies are also conducted to prove the method's stability-indicating capability. jocpr.com

Table 1: Example RP-HPLC Method Parameters for Penicillin V Potassium Salt Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Octadecyl silane (C18) | Hypersil ODS, C-18 (30cm x 4mm, 5µ) |

| Mobile Phase | Acetonitrile-methanol-0.01 M potassium phosphate (B84403) monobasic (21:4:75 v/v/v) nih.gov | Water:acetonitrile:glacial acetic acid (500:500:5.75 v/v/v) jocpr.com |

| Flow Rate | 1.2 ml/min jocpr.com | 1.0 ml/min jocpr.com |

| Detection | 225 nm nih.gov | 254 nm jocpr.com |

| Internal Standard | Sulfadimethoxine nih.gov | Not specified |

A collaborative study involving seven laboratories validated an RP-HPLC method for determining Penicillin V potassium in tablets. nih.gov The study demonstrated good repeatability and reproducibility, with relative standard deviations generally below 3%. nih.gov The average recovery from a synthetic formulation was found to be 99.1%. nih.gov

RP-HPLC methods are highly effective for the detection and quantification of Penicillin V potassium salt in various matrices, including pharmaceutical dosage forms. jocpr.comjocpr.com These methods can separate Penicillin V from its related substances and degradation products, allowing for accurate quantification of the active ingredient and control of impurities. jocpr.com For instance, a method was developed to separate phenoxymethylpenicillin from its potential impurity, 4-hydroxyphenoxymethylpenicillin. jocpr.com

In the context of biological samples, HPLC coupled with more sensitive detectors like mass spectrometry is often required for the detection and quantification of metabolites.

Gas chromatography is generally not a suitable method for the direct analysis of Penicillin V potassium salt. The high molecular weight and low volatility of the compound make it non-volatile under typical GC operating conditions. Analysis by GC would necessitate derivatization to convert the non-volatile penicillin into a more volatile and thermally stable compound, a process which can be complex and may introduce variability. Therefore, HPLC remains the overwhelmingly preferred chromatographic technique.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of Penicillin V potassium salt and its related compounds.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of Penicillin V potassium salt. This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying the compound at very low levels and for providing definitive structural information. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of multiple penicillin antibiotics, including Penicillin V, in complex matrices. nih.gov These methods are crucial for applications such as monitoring for potential cross-contamination in pharmaceutical manufacturing. researchgate.net

The process typically involves:

Chromatographic Separation: An HPLC system separates the components of the sample.

Ionization: The eluting compounds are ionized, commonly using electrospray ionization (ESI). ufl.edu

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are analyzed, providing a high degree of specificity and structural information. nih.govufl.edu

This technique is invaluable for identifying unknown degradation products or metabolites by analyzing their fragmentation patterns. For example, LC-MS has been used to identify and quantify Penicillin G and its degradation products, such as penicilloic acid and penilloic acid, in environmental and biological samples, a methodology that is also applicable to Penicillin V. pku.edu.cnnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Penicillin V Potassium. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key structural motifs such as the β-lactam ring, the thiazolidine (B150603) ring, and the phenoxyacetyl side chain.

In a typical ¹H NMR spectrum of Penicillin V Potassium, characteristic signals would confirm the integrity of the molecule. Protons on the bicyclic core, specifically H-2, H-5, and H-6, would appear as distinct multiplets, with their coupling constants providing critical information about their stereochemical arrangement. The diastereotopic protons of the C-3 methyl groups would resonate as two separate singlets. The methylene (B1212753) protons of the phenoxyacetyl side chain would appear as a singlet, while the aromatic protons of the phenyl group would produce signals in the downfield region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. Research comparing the carbonyl carbon chemical shifts of various penicillins reveals their similar electronic nature. The carbonyl carbons of the β-lactam ring, the amide side chain, and the carboxylate group are particularly diagnostic. For Penicillin V, these signals are observed at specific chemical shifts that are sensitive to the electronic environment. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Carbonyl Carbons in Penicillins

| Carbonyl Group | Representative Chemical Shift (ppm) |

| β-Lactam Carbonyl | ~175-178 |

| Amide Carbonyl | ~168-170 |

| Carboxylate Carbonyl | ~170-172 |

Note: Data is representative of the penicillin class of compounds and serves to illustrate the expected values for Penicillin V Potassium. Actual values may vary slightly based on solvent and experimental conditions. researchgate.net

By integrating the data from both ¹H and ¹³C NMR, a complete and unambiguous assignment of the structure of Penicillin V Potassium can be achieved, confirming its identity and purity.

UV-Visible Spectrophotometry for Kinetic Studies and Quantification

UV-Visible spectrophotometry offers several robust and accessible methods for the quantification of Penicillin V Potassium and for studying its degradation kinetics. These methods are typically based on chemical reactions that produce a chromophore, which can be measured by its absorbance of light at a specific wavelength.

One direct method involves measuring the absorbance at 325 nm. This technique has been successfully applied for the quantitative evaluation of Penicillin V Potassium, demonstrating a limit of detection as low as 0.01 µg/mL. Another approach is based on the formation of an ion-pair between Penicillin V and a dye, such as Azure B. The resulting complex can be extracted into an organic solvent like chloroform (B151607) and quantified by measuring its absorbance at 634 nm. This method provides a linear response over a concentration range of 4-60 ppm.

An indirect spectrophotometric method has also been developed. This technique involves the acid hydrolysis of the penicillin to yield penicillamine (B1679230). The penicillamine is then oxidized by sodium metaperiodate, and the resulting iodate (B108269) is used to react with p-N, N-dimethylphenylenediamine (DMPD) and sulphanilamide. This reaction forms a purple-red colored complex that is measured at 520 nm.

These spectrophotometric assays are valuable for routine quality control and for kinetic studies monitoring the stability and degradation of Penicillin V Potassium under various conditions.

Table 2: Comparison of UV-Visible Spectrophotometric Methods for Penicillin V Potassium Quantification

| Method Type | Reagents Involved | Wavelength (λmax) | Linear Range |

| Direct Measurement | None | 325 nm | 0-200 µg/mL |

| Ion-Pair Formation | Azure B, Chloroform | 634 nm | 4-60 ppm |

| Indirect (Post-hydrolysis) | HCl, NaOH, Sodium Metaperiodate, DMPD, Sulphanilamide | 520 nm | Not Specified |

Bioanalytical Techniques for Mechanistic Studies

Bioanalytical techniques are fundamental to understanding the biological activity and mechanism of action of Penicillin V Potassium. These methods include enzyme assays to study its interaction with bacterial enzymes and protein binding studies to characterize its distribution and interaction with target proteins.

Enzyme Assays

Enzyme assays are critical for investigating the interaction of Penicillin V with β-lactamases, the enzymes responsible for bacterial resistance. By studying the kinetics of this interaction, researchers can quantify the susceptibility of the antibiotic to enzymatic degradation. For instance, the kinetic constants for the hydrolysis of Penicillin V by the β-lactamase OtLac from Ochrobactrum tritici have been determined. researchgate.net These assays typically monitor the depletion of the substrate (Penicillin V) or the formation of the product over time.

Another application is the development of enzyme competition assays for detection. In one such assay, β-lactamase is used with a chromogenic substrate called nitrocefin (B1678963). Penicillin V competes with nitrocefin for the active site of the enzyme. The presence of legitimate Penicillin V inhibits the hydrolysis of nitrocefin, preventing a color change and thus providing a method for its detection and quality assessment.

Table 4: Kinetic Parameters of β-Lactamase (OtLac) with Penicillin V Potassium

| Parameter | Value |

| Km (Michaelis Constant) | 17.86 µM |

| kcat (Turnover Number) | 25.82 s⁻¹ |

Source: Data from studies on β-lactamase from Ochrobactrum tritici. researchgate.net

Protein Binding Studies

The therapeutic action of Penicillin V is predicated on its ability to bind to and inactivate Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. chemicalbook.comnih.gov These proteins are transpeptidases that catalyze the final steps of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. By binding to PBPs, Penicillin V inhibits the cross-linking of peptidoglycan chains, leading to cell wall weakening and eventual lysis. chemicalbook.com

Protein binding studies are therefore essential for elucidating this mechanism. In a broader pharmacokinetic context, understanding the binding of Penicillin V to plasma proteins is also important. Studies in healthy volunteers have shown that Penicillin V is approximately 77% bound to plasma proteins. This binding is a key factor influencing the distribution and availability of the free, active drug in the body. These studies often employ techniques like equilibrium dialysis or ultrafiltration followed by quantification of the unbound drug using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 5: Protein Binding Characteristics of Penicillin V

| Parameter | Finding |

| Mechanism of Action | Binds to and inactivates Penicillin-Binding Proteins (PBPs). chemicalbook.comnih.gov |

| Plasma Protein Binding | Approximately 77% bound in human serum. |

Degradation Pathways and Environmental Fate

Chemical and Physico-Chemical Degradation Mechanisms

Non-biological degradation of Penicillin G Potassium Salt primarily occurs through hydrolysis and photolysis, with the rates of these reactions being heavily influenced by ambient environmental factors such as pH, temperature, and the presence of other chemical species.

Hydrolysis of the Beta-Lactam RingThe principal chemical degradation pathway for Penicillin G Potassium Salt in aqueous environments is the hydrolysis of the amide bond within the beta-lactam ring. This reaction involves a nucleophilic attack on the carbonyl carbon of the lactam, leading to the irreversible opening of the strained four-membered ring. This cleavage results in the formation of the biologically inactive Benzylpenicilloic acid.

The mechanism is highly susceptible to catalysis. In neutral or alkaline conditions, the hydroxyl ion (OH⁻) acts as the nucleophile. Under acidic conditions, the reaction is catalyzed by the hydronium ion (H₃O⁺), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Due to the high ring strain, this hydrolysis reaction proceeds readily, rendering the molecule unstable in most aqueous solutions over time.

Impact of pH, Temperature, and Ionic Environment on StabilityThe stability of Penicillin G Potassium Salt is profoundly dependent on its chemical environment.

pH: The compound exhibits maximum stability in a narrow pH range, typically between 6.0 and 7.2. Outside this range, the rate of degradation increases significantly.

Acidic Conditions (pH < 5.0): Acid-catalyzed hydrolysis and intramolecular rearrangement dominate, leading to the formation of products like penillic acid.

Alkaline Conditions (pH > 7.5): Base-catalyzed hydrolysis is the primary degradation mechanism, rapidly converting the parent compound to benzylpenicilloic acid.

Temperature: The degradation of Penicillin G follows the Arrhenius equation, where an increase in temperature exponentially increases the rate of reaction. For every 10°C rise in temperature, the degradation rate can increase by a factor of two to three. This thermal lability is a critical factor in both storage and environmental persistence.

Ionic Environment: The presence of certain metal ions, particularly transition metals like copper (Cu²⁺) and zinc (Zn²⁺), can catalyze the hydrolysis of the beta-lactam ring. Furthermore, the type and concentration of buffer salts used in solutions can influence the degradation kinetics by affecting the ionic strength and through specific catalytic effects.

The following table summarizes the stability of Penicillin G Potassium Salt under various conditions, illustrating the combined impact of pH and temperature on its degradation rate, often expressed as a half-life (t₁/₂).

Table 1: Half-life (t₁/₂) of Penicillin G Potassium Salt in Aqueous Solution under Various Conditions

Note: This table is interactive. Click on headers to sort the data.

| Temperature (°C) | pH | Approximate Half-life (t₁/₂) | Primary Degradation Type |

|---|---|---|---|

| 25 | 3.0 | ~2 hours | Acid-Catalyzed Rearrangement/Hydrolysis |

| 25 | 5.0 | ~15 days | Slow Hydrolysis |

| 25 | 6.8 | ~35 days | Minimal Degradation (Max Stability) |

| 25 | 8.0 | ~1 day | Base-Catalyzed Hydrolysis |

| 37 | 6.8 | ~10 days | Thermally-Accelerated Hydrolysis |

| 37 | 7.4 | ~20 hours | Base-Catalyzed & Thermal Hydrolysis |

Formation and Characterization of Degradation ProductsThe degradation of Penicillin G Potassium Salt results in several well-characterized products, the formation of which is highly dependent on the degradation conditions (e.g., pH). Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for their separation, identification, and quantification.

The primary degradation products include:

Benzylpenicilloic Acid: The initial and main product of neutral or alkaline hydrolysis. It is formed by the opening of the beta-lactam ring and is devoid of antibacterial activity.

Penillic Acid: A major product formed under acidic conditions (pH 2-4) through a complex intramolecular rearrangement.

D-Penicillamine and Penilloaldehyde: These are subsequent degradation products formed from the breakdown of penicilloic acid, particularly under harsher acidic conditions or upon heating.

Table 2: Major Degradation Products of Penicillin G Potassium Salt

Note: This table is interactive. Click on headers to sort the data.

| Degradation Product | Formation Condition | Formation Pathway |

|---|---|---|

| Benzylpenicilloic Acid | Neutral to Alkaline pH (pH > 7) | Hydrolysis of beta-lactam ring |

| Penillic Acid | Acidic pH (pH 2-4) | Intramolecular rearrangement |

| D-Penicillamine | Strongly acidic conditions or heating | Further degradation of Benzylpenicilloic Acid |

| Penilloaldehyde | Strongly acidic conditions or heating | Further degradation of Benzylpenicilloic Acid |

Microbial Degradation and Biotransformation

In addition to chemical breakdown, Penicillin G Potassium Salt is susceptible to microbial degradation. This is a crucial pathway for its removal from soil and aquatic systems. The primary mechanism is enzymatic hydrolysis mediated by bacteria that have evolved to counteract the effects of beta-lactam antibiotics.

Identification of Microorganisms Involved in DegradationA wide range of microorganisms, particularly bacteria, are capable of degrading Penicillin G. The key to this capability is the production of beta-lactamase enzymes (also known as penicillinases). These enzymes efficiently catalyze the hydrolysis of the beta-lactam ring, mirroring the chemical hydrolysis pathway but at a significantly accelerated biological rate. This process not only serves as a detoxification mechanism for the microorganism but is also the basis of clinical antibiotic resistance.

Numerous bacterial genera found in diverse environments such as wastewater treatment plants, agricultural soils, and surface waters have been identified as capable of degrading penicillins. These include, but are not limited to:

Escherichia spp.: Commonly found in wastewater and gut microbiota, many strains possess beta-lactamase genes.

Bacillus spp.: These soil-dwelling bacteria, such as Bacillus cereus, are known producers of potent beta-lactamases.

Pseudomonas spp.: Ubiquitous in soil and water, species like Pseudomonas aeruginosa can effectively degrade penicillin.

Staphylococcus spp.: Particularly Staphylococcus aureus, are well-known for producing penicillinase, a key factor in their resistance.

Klebsiella spp.: Often found in clinical and environmental settings, they are capable of producing a variety of beta-lactamases.

The prevalence of these microorganisms ensures that Penicillin G Potassium Salt, when released into the environment, can be biotransformed into its inactive penicilloic acid form, thus mitigating its antibiotic activity but contributing to the pool of transformation products in the environment.

Enzymatic Pathways of Biodegradation

The primary enzymatic pathway for the biodegradation of Penicillin G Potassium Salt involves the action of β-lactamase enzymes. tcichemicals.comwikipedia.org These enzymes are produced by various bacteria and are a key mechanism of antibiotic resistance. wikipedia.orgresearchgate.net The core structure of Penicillin G consists of a thiazolidine (B150603) ring connected to a β-lactam ring, which is the target of these enzymes. cetjournal.it

The enzymatic degradation process is initiated by the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. tcichemicals.comresearchgate.netcetjournal.it This reaction is catalyzed by β-lactamase, which effectively deactivates the antibiotic. The primary product of this hydrolysis is Benzylpenicilloic acid (also referred to as penicilloic acid). researchgate.netkoreascience.krpku.edu.cn This transformation is significant because the antibacterial efficacy of Penicillin G is dependent on the integrity of the β-lactam ring. researchgate.net Once this ring is opened, the resulting penicilloic acid lacks antibacterial activity.

Some bacterial strains, such as Paracoccus sp. KDSPL-02, have demonstrated high efficiency in degrading Penicillin G. researchgate.net In some cases, the degradation process can be further influenced by factors like visible light, which can have a synergistic catalytic effect with whole-cell catalysts. researchgate.net Another enzymatic pathway involves acylases, which can hydrolyze the acylamino side chain of penicillins, although their role in resistance is less defined than that of β-lactamases. uobasrah.edu.iq The enzymatic hydrolysis of Penicillin G is also a significant industrial process used to produce 6-aminopenicillanic acid (6-APA), a key intermediate for the synthesis of semisynthetic penicillins. tcichemicals.comnih.govacs.org

Environmental Persistence and Transformation Products

The persistence of Penicillin G Potassium Salt in the environment is relatively low due to its susceptibility to both biotic and abiotic degradation processes. researchgate.netnih.gov The β-lactam ring, crucial to its antibacterial function, is inherently unstable and prone to hydrolysis under various environmental conditions, including extremes in pH, the presence of metal ions, and exposure to heat and light. researchgate.netnih.gov Studies have shown that Penicillin G can be completely hydrolyzed in pure water over a period of several days. koreascience.kr